N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Antidiabetic 11β-HSD1 Inhibition In Vivo Rat Model

For Structure-Activity Relationship (SAR) studies, the unsubstituted N-(1,3-benzothiazol-2-yl)benzenesulfonamide is irreplaceable. Minor substitutions (e.g., 6-methyl, 6-chloro) drastically alter biological activity (up to 50% efficacy shift in antidiabetic models) and material properties. This parent compound serves as the definitive negative control, baseline calibrator, and synthetic starting point for systematic derivative optimization. Avoid generic analogs that compromise reproducibility—procure this specific CAS-standard reference to ensure assay validity, reliable SAR development, and precise optoelectronic band-gap tuning.

Molecular Formula C13H10N2O2S2
Molecular Weight 290.4 g/mol
CAS No. 13068-60-5
Cat. No. B086266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Benzothiazol-2-yl)benzenesulfonamide
CAS13068-60-5
Molecular FormulaC13H10N2O2S2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15)
InChIKeyXOELFPSLJIQWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide (CAS 13068-60-5) Core Properties and Procurement Specifications


N-(1,3-Benzothiazol-2-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative that fuses a benzothiazole ring with a benzenesulfonamide moiety. This compound is characterized by a molecular weight of 290.36 g/mol, a high melting point of 288-289 °C, and a predicted boiling point of 474.6±28.0 °C . It is available at purities typically ≥98% and is stored under ambient or refrigerated (2-8°C) conditions in sealed, dry environments . The compound serves as a versatile scaffold in medicinal chemistry and materials science, with documented inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and emerging applications in optoelectronics [1][2].

Why N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Cannot Be Directly Replaced by Similar Benzothiazole Sulfonamides


Benzothiazole sulfonamides exhibit extreme sensitivity to substitution pattern, where even a single methyl or halogen group at the 6-position of the benzothiazole ring can alter in vivo antidiabetic efficacy by over 50% [1]. In enzyme inhibition assays, structurally related 2-aminobenzothiazole sulfonamides show α-glucosidase IC50 values ranging from 79.35 µM to 286.38 µM depending solely on the N-alkyl substituent [2]. For procurement, this structural sensitivity means that unsubstituted N-(1,3-benzothiazol-2-yl)benzenesulfonamide serves as a specific, reproducible reference standard—any generic substitution with a 6-methyl, 6-chloro, or N-alkyl derivative will yield different pharmacological and material properties, invalidating comparative studies and assay calibration [3].

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Versus Comparators


Antidiabetic Efficacy: Unsubstituted Parent vs. 6-Substituted Derivatives

In a non-insulin-dependent diabetes mellitus rat model, N-(1,3-benzothiazol-2-yl)benzenesulfonamide (unsubstituted parent) and its 6-substituted derivatives were evaluated for plasma glucose lowering. While the parent compound exhibits baseline 11β-HSD1 inhibitory activity, the 6-methoxy and 6-ethoxy derivatives (compounds 3 and 4) demonstrated significantly enhanced potency, reducing plasma glucose by an additional 25-35% relative to the unsubstituted baseline at equivalent doses [1]. This establishes the unsubstituted compound as an essential reference standard for calibrating structure-activity relationships (SAR) in antidiabetic benzothiazole sulfonamide programs.

Antidiabetic 11β-HSD1 Inhibition In Vivo Rat Model

α-Glucosidase and Cholinesterase Inhibition Potency: Scaffold Comparison

A series of 2-aminobenzothiazole sulfonamides, derived from N-(1,3-benzothiazol-2-yl)benzenesulfonamide, were assayed against α-glucosidase and butyrylcholinesterase (BChE). The most potent α-glucosidase inhibitor (compound 19) exhibited an IC50 of 79.35±1.13 µM, which is approximately 2-fold less potent than the clinical comparator acarbose (IC50 ~37 µM) [1]. For BChE, the lead compound (39) displayed an IC50 of 97.28±1.15 µM, comparable to eserine (physostigmine) [1]. The unsubstituted parent serves as the synthetic precursor for this scaffold, and its distinct lack of N-alkyl substitution correlates with reduced enzyme inhibition, underscoring its utility as a starting material for derivatization.

Enzyme Inhibition α-Glucosidase Butyrylcholinesterase

Carbonic Anhydrase Isoform Selectivity: Tumor-Associated CA IX vs. Off-Target Isoforms

Benzothiazole-sulfonamide analogues, structurally related to N-(1,3-benzothiazol-2-yl)benzenesulfonamide, were evaluated against human carbonic anhydrase isoforms. These compounds exhibited low to medium nanomolar inhibition against CA I, II, and IX, with weak activity against CA IV. Notably, several derivatives demonstrated selective inhibition of the tumor-associated CA IX isoform over the cytosolic isoforms CA I and II, achieving selectivity ratios up to 10-fold [1]. This selectivity profile distinguishes the benzothiazole-sulfonamide scaffold from non-selective sulfonamide CA inhibitors like acetazolamide.

Carbonic Anhydrase CA IX Tumor Targeting

Thermal and Optoelectronic Property Tuning: Unsubstituted Parent vs. Conjugated Hybrids

Benzothiazole-sulfonamide molecular hybrids, derived from N-(1,3-benzothiazol-2-yl)benzenesulfonamide, exhibit tunable optoelectronic properties. The optical band gaps range from 2.45 to 2.95 eV, and decomposition temperatures (Td) vary from 144 to 307 °C depending on the conjugated system [1]. The pyrimidine-substituted derivative (6c) achieved the highest thermal stability (Td = 307 °C) and lowest charge transfer resistance (Rct = 68.4 kΩ), whereas the unsubstituted parent provides the foundational electron-donating benzothiazole core with a band gap of approximately 2.8-2.9 eV [1].

Optoelectronics Band Gap Thermal Stability

Antimicrobial Activity Spectrum: Gram-Positive Selectivity vs. Broad-Spectrum Sulfonamides

Benzothiazole derivatives carrying a benzenesulfonamide moiety at position 2 were tested against a panel of bacteria and fungi. The sulfanilamide and nitro-substituted sulfonamides exhibited potent antibacterial activity specifically against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with MIC values ranging from 0.3 to 100 µg/mL [1]. In contrast, no inhibition of Gram-negative Escherichia coli or fungi was observed up to 100 µg/mL [1]. This narrow spectrum of activity contrasts with broad-spectrum sulfonamides like sulfamethoxazole, which target both Gram-positive and Gram-negative organisms via folate synthesis inhibition.

Antimicrobial MIC Gram-positive

Physicochemical Stability: High Melting Point vs. Halogenated Analogs

The melting point of N-(1,3-benzothiazol-2-yl)benzenesulfonamide is reported as 288-289 °C . In contrast, the 4-chloro analog (N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide) exhibits a significantly lower melting point of 172-174 °C [1]. This 115 °C difference indicates superior thermal stability and crystallinity of the unsubstituted parent, which translates to longer shelf life, easier purification via recrystallization, and reduced risk of degradation during storage at ambient conditions.

Thermal Stability Crystallinity Storage

Validated Application Scenarios for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Based on Comparative Evidence


Antidiabetic Drug Discovery: Baseline Reference for 11β-HSD1 SAR Studies

Utilize the unsubstituted parent compound as a negative control and baseline comparator in structure-activity relationship (SAR) studies of 11β-HSD1 inhibitors. The 25-35% differential in plasma glucose lowering between unsubstituted and 6-substituted derivatives [4] makes this compound essential for calibrating in vivo antidiabetic assays in rat models.

Enzyme Inhibitor Development: Synthetic Precursor for α-Glucosidase and Cholinesterase Modulators

Employ the compound as a starting material for synthesizing N-alkyl and N-aryl derivatives with tunable α-glucosidase (IC50 range 79-286 µM) and butyrylcholinesterase (IC50 range 97-286 µM) inhibition [4]. The scaffold's sensitivity to substitution enables systematic optimization of enzyme potency.

Organic Semiconductor Engineering: Foundation Core for Tunable Optoelectronic Materials

Leverage the benzothiazole-sulfonamide core as a building block for designing molecular hybrids with adjustable band gaps (2.45-2.95 eV) and decomposition temperatures (144-307 °C) [4]. The unsubstituted parent provides a baseline electron-donating moiety for creating hole-transport layers and light-harvesting components.

Antimicrobial Lead Optimization: Gram-Positive Selective Scaffold

Use the compound as a template for developing narrow-spectrum antimicrobial agents targeting Gram-positive pathogens (MIC 0.3-100 µg/mL), including MRSA [4]. The inherent lack of Gram-negative activity minimizes off-target microbiome effects, a key advantage over broad-spectrum sulfonamides.

Technical Documentation Hub

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